(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Catalog No.
S3143856
CAS No.
1164508-93-3
M.F
C14H18N2O2S
M. Wt
278.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)...

CAS Number

1164508-93-3

Product Name

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37

InChI

InChI=1S/C14H18N2O2S/c1-8(2)13(17)15-14-16(4)11-10(18-5)7-6-9(3)12(11)19-14/h6-8H,1-5H3

InChI Key

VFPBLFUHYZBQNR-PFONDFGASA-N

SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C(C)C)S2)C

solubility

not available

Here are some ways researchers use similar molecules:

  • Drug Discovery

    Scientists often modify the structures of existing molecules to create new compounds with desired properties. Molecules with a benzothiazole ring structure are present in some medications PubChem, benzothiazole. Research suggests (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide may be a useful starting point for modifications to create new drug candidates .

  • Material Science

    Researchers are always looking for new materials with specific properties. Nitrogen-containing heterocyclic compounds are being explored for applications in organic electronics and solar cells ScienceDirect, Nitrogen-containing heterocyclic compounds: synthesis, characterization and their applications in organic electronics and solar cells. The properties of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide have not been extensively studied, but it may be of interest for future material science research.

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound characterized by a complex structure that includes a benzo[d]thiazole core, methoxy and dimethyl substituents, and an isobutyramide moiety. Its molecular formula is C14_{14}H16_{16}N2_{2}O1_{1}S, with a molecular weight of approximately 256.36 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (isobutyramide) groups suggests potential reactivity that can influence its biological and chemical interactions.

Typical for amides and aromatic compounds. Notable reactions include:

  • Electrophilic Aromatic Substitution: The methoxy and dimethyl groups can undergo substitution reactions under appropriate conditions.
  • Nucleophilic Substitution: The amide group can be modified through nucleophilic attack.
  • Reduction and Oxidation: The compound may be reduced to form different derivatives or oxidized to modify its functional groups.

Understanding these reactions is crucial for exploring the compound's potential modifications and applications in synthetic chemistry.

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits significant biological activity due to its structural features. Compounds with similar structures often show a range of pharmacological effects, including:

  • Antimicrobial Activity: Potential efficacy against various bacterial strains.
  • Anticancer Properties: Structural similarities to known anticancer agents suggest possible activity in inhibiting tumor growth.
  • Enzyme Inhibition: May interact with specific enzymes, modulating their activity.

Biological assessments typically involve bioassays to measure the compound's effects on living organisms or cell cultures.

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide generally involves several steps:

  • Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Methoxy and Dimethyl Groups: These substituents are introduced via electrophilic aromatic substitution using methoxy and methylating agents.
  • Coupling with Isobutyramide: The final step involves the condensation of the substituted benzo[d]thiazole with isobutyric acid or its derivatives under dehydrating conditions.

These methods can vary based on desired yield and purity of the final product.

The unique structure of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide lends itself to various applications, including:

  • Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
  • Agricultural Chemistry: Possible applications in agrochemicals due to antimicrobial properties.
  • Material Science: Utilization in synthesizing new materials with specific properties.

Interaction studies are essential for understanding how (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide behaves in biological systems. These studies often include:

  • Molecular Docking Simulations: To predict binding interactions with biological targets such as enzymes or receptors.
  • In Vitro Assays: To assess biological activity and mechanism of action.
  • Pharmacokinetic Studies: To evaluate absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural similarities with (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, each exhibiting unique properties:

Compound NameStructureNotable Features
(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideIncludes a benzamide moietyExhibits potential anticancer properties
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamideContains a furan moietyShows promise in anti-inflammatory applications
5-Methoxy-N-(4-methylbenzothiazol-2(3H)-ylidene)acetamideFeatures an acetamide groupKnown for its neuroprotective effects

The uniqueness of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide lies in its specific combination of substituents that may enhance its biological activity compared to similar compounds.

XLogP3

3.3

Dates

Last modified: 07-25-2023

Explore Compound Types